N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a structurally complex molecule featuring a pyridazine core linked to a thiazole ring and an acetamide side chain. Key structural attributes include:
- Pyridazine backbone: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 2, substituted at position 6 with a thioether group.
- Thiazole moiety: A five-membered heterocyclic ring (4-methylthiazol-5-yl) attached to the pyridazine, further substituted with a 4-methoxyphenyl group at position 2.
- Acetamide side chain: A thio-linked acetamide group terminating in a 3-chloro-2-methylphenyl substituent.
This compound’s synthesis likely follows established methods for thioacetamide derivatives, such as coupling reactions in dichloromethane (DCM) with trifluoroacetic acid (TFA) and triethylamine (TEA) for deprotection .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[6-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S2/c1-14-18(25)5-4-6-19(14)27-21(30)13-32-22-12-11-20(28-29-22)23-15(2)26-24(33-23)16-7-9-17(31-3)10-8-16/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYSUOWJIWRTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-((6-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be classified as a thiazole derivative, which is known for various biological activities including antibacterial, antifungal, and anticancer properties. The structural formula can be represented as follows:
Key Functional Groups
- Thiazole ring : Associated with antimicrobial and anticancer properties.
- Pyridazine moiety : Known for its role in various pharmacological activities.
- Chloro and methoxy substituents : These groups often enhance the biological activity of the parent compound.
Anticancer Activity
Recent studies indicate that this compound exhibits significant anticancer properties.
The compound has been shown to inhibit cancer cell proliferation through:
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
- Cell cycle arrest : Preventing cancer cells from dividing, particularly at the G1/S checkpoint.
Case Studies
A study involving various cancer cell lines revealed that this compound had an IC50 value of approximately 0.45 µM against MCF7 (breast cancer) cells, indicating potent anticancer activity. In another assessment, it demonstrated significant cytotoxicity against HCT116 (colon cancer) cells with an IC50 of 0.39 µM.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 0.45 | Apoptosis induction |
| HCT116 | 0.39 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Preliminary tests indicated effective inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
| Bacterial Strain | MIC (µg/mL) | Control (Isoniazid) |
|---|---|---|
| Staphylococcus aureus | 3.12 | 0.25 |
| Escherichia coli | 12.5 | 10 |
Anti-inflammatory Properties
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for anti-inflammatory activity. Research indicates that it can reduce pro-inflammatory cytokine levels in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparison with Similar Compounds
Pyridazine vs. Pyrimidine
- Target Compound : Utilizes a pyridazine core (1,2-diazine), which is less common in medicinal chemistry compared to pyrimidines (1,3-diazines). Pyridazine’s electron-deficient nature may influence reactivity and binding interactions.
- Pyrimidine Analogs: Compounds like N-(2,3-diphenylquinoxalin-6-yl)-2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)acetamide (4a) and 2-(5-chloro-2-fluorophenyl)-N-(3-methylpyridin-4-yl)-5-(thiophen-3-yl)pyrimidin-4-amine (2) feature pyrimidine backbones. Pyrimidines are widely explored for their hydrogen-bonding capabilities and metabolic stability.
Thiazole vs. Triazole
- Triazole Derivatives : Compounds such as N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides and N-(4-(4-Acetamidophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide use triazole or hybrid thiazole-triazole systems, which enhance metabolic resistance and metal coordination.
Substituent Effects
Chloro and Methoxy Groups
- Target Compound : The 3-chloro-2-methylphenyl and 4-methoxyphenyl groups likely enhance hydrophobic interactions and modulate electron density.
- Comparisons: N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (618415-13-7) uses chloro-fluorophenyl substituents for enhanced polarity. N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide (3) employs a carbamimidoyl group for hydrogen bonding.
Structural and Functional Comparison Table
Research Implications
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
